molecular formula C16H18 B15387207 2,2',6,6'-Tetramethylbiphenyl CAS No. 4036-43-5

2,2',6,6'-Tetramethylbiphenyl

Cat. No.: B15387207
CAS No.: 4036-43-5
M. Wt: 210.31 g/mol
InChI Key: APHCWWQRFOQDBK-UHFFFAOYSA-N
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Description

2,2',6,6'-Tetramethylbiphenyl (C₁₆H₁₈, MW 210.31, CAS 4036-43-5) is a biphenyl derivative with methyl groups at the 2, 2', 6, and 6' positions. This substitution pattern creates significant steric hindrance, leading to a twisted biphenyl core that influences its chemical reactivity, optical properties, and applications in materials science . It serves as a precursor for microporous polymers and chiral ligands and is notable for its role in catalytic systems .

Properties

CAS No.

4036-43-5

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)-1,3-dimethylbenzene

InChI

InChI=1S/C16H18/c1-11-7-5-8-12(2)15(11)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3

InChI Key

APHCWWQRFOQDBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=C(C=CC=C2C)C

Origin of Product

United States

Biological Activity

2,2',6,6'-Tetramethylbiphenyl (TMBP) is an organic compound with the molecular formula C16H18C_{16}H_{18}. This compound is a derivative of biphenyl, featuring four methyl groups positioned at the 2, 2', 6, and 6' locations. Due to its unique structure, TMBP exhibits various biological activities and has garnered interest in fields such as medicinal chemistry and materials science.

TMBP is characterized by its stability and resistance to oxidation, which makes it suitable for various applications. Its structure allows it to act as an electron donor or acceptor in redox reactions, influencing several biological pathways and interactions with molecular targets .

The biological activity of TMBP is primarily attributed to its interactions with cellular components. It can participate in redox reactions, affecting oxidative stress levels within cells. Additionally, TMBP's ability to influence electron transfer processes has implications for its role in photophysical applications .

Biological Activities

Research indicates that TMBP possesses several notable biological activities:

  • Antioxidant Properties : TMBP has been shown to scavenge free radicals, thereby reducing oxidative stress in various biological systems. This property is essential for potential therapeutic applications in diseases associated with oxidative damage.
  • Antimicrobial Activity : Preliminary studies suggest that TMBP exhibits antimicrobial properties against specific bacterial strains. Its effectiveness as an antimicrobial agent could be linked to its ability to disrupt cellular membranes .
  • Photophysical Properties : TMBP demonstrates interesting photophysical characteristics, including fluorescence emission that varies with solvent polarity. This feature is significant for applications in sensing and light-emitting devices .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of TMBP using various in vitro assays. Results indicated that TMBP effectively reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Case Study 2: Antimicrobial Efficacy

In another investigation, TMBP was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibitory effects on bacterial growth, highlighting its potential use in developing new antimicrobial agents.

Data Tables

Biological Activity Effect Observed Reference
AntioxidantReduced ROS levels
AntimicrobialInhibited bacterial growth
PhotophysicalFluorescence emission varies with solvent polarity

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Steric Effects

2,2',3,3'-Tetramethylbiphenyl (iBPTM)
  • Synthesis : Prepared via nickel-catalyzed coupling with 90% yield, demonstrating easier synthesis compared to the tetra-ortho-substituted target compound .
  • Properties : Melting point of 96°C, lower than derivatives with 2,2',6,6' substitution (e.g., (S)-TetraPHEMPO melts at 250°C) .
  • Key Difference : The 2,2',3,3' substitution reduces steric hindrance, enabling higher synthetic yields in coupling reactions compared to the tetra-ortho analog .
2,2',4,4',6,6'-Hexamethylbiphenyl
  • Twist Angle : Exhibits a larger twist angle in its cation radical compared to 2,2',6,6'-tetramethylbiphenyl’s anion radical. However, this conclusion is debated due to inconsistent electronic effects .

Substituent Bulk and Thermal Stability

2,2',6,6'-Tetra-tert-butylbisphenol F
  • Structure : Bulkier tert-butyl groups replace methyl, increasing molecular weight (424.7 g/mol) and thermal stability .
  • Applications : Used in high-performance polymers and stabilizers, where steric bulk enhances resistance to degradation.
(S)-3,3'-Di-tert-butyl-5,5',6,6'-tetramethylbiphenyl-2,2'-diol
  • Properties : Melting point 164–169°C, highlighting how tert-butyl groups elevate thermal stability compared to methyl-substituted analogs .

Optical and Material Properties

  • Microporous Polymer PTd-0: Derived from this compound, this polymer exhibits a red-shifted UV absorption (λmax ~350 nm) and fluorescence, unlike the non-fluorescent PTd-2 copolymer with biphenyl struts .
  • Electronic Effects : The twisted biphenyl core in PTd-0 disrupts conjugation, modulating optical behavior compared to linear poly-m-phenylenes.

Q & A

Q. What are the standard synthetic routes for 2,2',6,6'-tetramethylbiphenyl, and how do reaction conditions influence isomer purity?

The synthesis of this compound typically involves cross-coupling reactions such as Suzuki-Miyaura or Ullmann coupling, using halogenated precursors with methyl substituents. For example, coupling 2-bromo-6-methyltoluene under palladium catalysis can yield the desired biphenyl framework. Reaction parameters like temperature (e.g., 80–120°C), solvent polarity (toluene or DMF), and catalyst loading critically affect isomer purity. Byproducts such as 3,3',5,5'-tetramethylbiphenyl may form due to steric misorientation, necessitating chromatographic separation .

Q. Which analytical techniques are optimal for characterizing the structural conformation of this compound?

  • X-ray Diffraction (XRD): Resolves crystal packing and torsion angles (e.g., twist angle between phenyl rings). For instance, studies on related tetramethylbiphenyl derivatives report torsion angles of 40–50° using single-crystal XRD .
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify methyl group coupling patterns and substituent effects. Methyl protons exhibit upfield shifts (~δ 2.1–2.3 ppm) due to shielding from adjacent aromatic rings .
  • Differential Scanning Calorimetry (DSC): Determines phase transitions; the compound’s melting point ranges from 48–51°C .

Q. What solvent systems are suitable for enhancing the solubility of this compound in experimental protocols?

The compound is insoluble in water but dissolves in nonpolar solvents (e.g., hexane, toluene) or chlorinated solvents (e.g., dichloromethane). For polar applications, dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) may be used, though solubility decreases with increased methyl substitution. Solvent selection must balance reactivity with steric hindrance from methyl groups .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic and steric effects of methyl substituents in this compound?

Density Functional Theory (DFT) optimizes molecular geometries and calculates frontier orbitals. Methyl groups increase steric bulk, raising rotational barriers (e.g., 10–15 kcal/mol for inter-ring torsion) and distorting HOMO-LUMO distributions. Time-dependent DFT (TD-DFT) further models UV-Vis absorption spectra, showing bathochromic shifts due to extended conjugation .

Q. What strategies resolve contradictions in reported twist angles of methyl-substituted biphenyl radicals?

Discrepancies in twist angles (e.g., anion vs. cation radicals) arise from assumptions in spin density calculations. A 1977 study comparing this compound anion radicals with hexamethyl analogs found conflicting results due to variable Q factors in Hückel Molecular Orbital (HMO) models. Validation via Electron Paramagnetic Resonance (EPR) and XRD is critical to resolve such contradictions .

Q. How does steric hindrance from methyl groups affect thermodynamic stability and reactivity in polymer applications?

In polyimides derived from 2,2',6,6'-tetramethylbenzidine (TMBZ), methyl groups increase rotational barriers, elevating glass transition temperatures (TgT_g) by ~50°C compared to unsubstituted analogs. However, reduced thermo-oxidative stability is observed due to methyl group vulnerability to oxidation. Accelerated aging tests (e.g., 300°C under air) quantify degradation pathways .

Q. What are the structure-property relationships in chiral derivatives of this compound for asymmetric catalysis?

Chiral diol derivatives (e.g., 3,3'-di-tert-butyl-5,5',6,6'-tetramethylbiphenyl-2,2'-diol) act as ligands in metal complexes. Steric bulk from tert-butyl and methyl groups enhances enantioselectivity in catalytic reactions (e.g., up to 95% ee in ketone hydrogenation). Single-crystal XRD confirms non-planar conformations critical for chiral induction .

Q. How can researchers address discrepancies in thermal stability data across studies on tetramethylbiphenyl-based polymers?

Contradictions arise from differing sample purity and testing protocols. Standardized methods include:

  • Thermogravimetric Analysis (TGA): Measure decomposition onset under inert vs. oxidative atmospheres.
  • Isothermal Aging: Monitor weight loss at fixed temperatures (e.g., 250°C for 100 hours).
  • Cross-validation with elemental analysis ensures consistent monomer ratios .

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